2-Methyl-5-(pentafluorobenzoyl)pyridine
Overview
Description
2-Methyl-5-(pentafluorobenzoyl)pyridine is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound is also known as PFBMP and is a derivative of pyridine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-5-(pentafluorobenzoyl)pyridine: is utilized in medicinal chemistry for the synthesis of various bioactive compounds. Its structure allows for the creation of Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . These Schiff bases can act as versatile pharmacophores, contributing significantly to drug discovery and development.
Organic Synthesis
In organic synthesis, this compound serves as a precursor for the construction of complex molecules. It can undergo various chemical reactions, such as Suzuki cross-coupling, to produce biaryl and heterobiarylpyridines, which are crucial in the synthesis of pharmaceuticals . The pentafluorobenzoyl group in particular enhances the reactivity of the pyridine ring, making it a valuable intermediate in organic transformations.
Material Science
2-Methyl-5-(pentafluorobenzoyl)pyridine: finds applications in material science due to its potential as a building block for advanced materials. Its molecular structure could be key in developing new polymers or coatings with unique properties, such as increased resistance to heat or chemical degradation .
Analytical Methods
This compound is also important in analytical chemistry, where it may be used as a standard or reagent in various analytical methods. Its well-defined structure and stability under different conditions make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .
Environmental Science
In environmental science, derivatives of 2-Methyl-5-(pentafluorobenzoyl)pyridine could be explored for their potential in environmental remediation. For instance, they might be used to create sensors or absorbents to detect and capture pollutants from air or water .
Flow Chemistry
The compound’s role in flow chemistry is noteworthy. It can be synthesized using green chemistry principles in a continuous flow setup, which is more environmentally friendly and efficient than traditional batch processes. This method reduces waste and energy consumption, aligning with the goals of sustainable chemistry .
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-6(4-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSHQJKWBGTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pentafluorobenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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